molecular formula C11H15NO3 B2675954 tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate CAS No. 1909317-17-4

tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

Cat. No.: B2675954
CAS No.: 1909317-17-4
M. Wt: 209.245
InChI Key: ZNGJPZUUYBDTQI-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom, and a formyl group attached to the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-formylpyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The formyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules. Its pyrrole ring is a common motif in many natural products and pharmaceuticals, making it valuable for drug discovery and development .

Medicine: Research involving this compound focuses on its potential therapeutic applications. It is investigated for its role in the synthesis of compounds with anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The formyl group and pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: tert-Butyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is unique due to the presence of both a formyl group and a tert-butyl ester group attached to the pyrrole ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(2-formylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-12-6-4-5-9(12)8-13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGJPZUUYBDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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